molecular formula C17H16O2 B1378554 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one CAS No. 1423047-01-1

2-[2-(Benzyloxy)phenyl]cyclobutan-1-one

Cat. No.: B1378554
CAS No.: 1423047-01-1
M. Wt: 252.31 g/mol
InChI Key: SORBOBSHBZJACT-UHFFFAOYSA-N
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Description

“2-[2-(Benzyloxy)phenyl]cyclobutan-1-one” is a synthetic organic compound with a complex molecular structure. It has a molecular weight of 252.31 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-(benzyloxy)phenyl)cyclobutan-1-one . The InChI code for this compound is 1S/C17H16O2/c18-16-11-10-14 (16)15-8-4-5-9-17 (15)19-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 252.31 g/mol .

Scientific Research Applications

Cyclobutane-Containing Compounds: Synthesis and Biological Activities

Research on cyclobutane-containing compounds, including alkaloids isolated from terrestrial and marine species, has demonstrated their significant antimicrobial, antibacterial, antitumor, and other activities. These compounds, characterized by their cyclobutane core, serve as an important source of leads for drug discovery, suggesting potential applications for "2-[2-(Benzyloxy)phenyl]cyclobutan-1-one" in similar contexts. The synthesis, origins, and biological activities of these compounds have been reviewed, highlighting their role in the development of new pharmaceuticals and therapeutic agents (Sergeiko et al., 2008).

[2 + 2]-Cycloaddition-Derived Cyclobutane Natural Products

Further insights into the structural diversity, sources, bioactivities, and biomimetic syntheses of [2 + 2]-cycloaddition-derived cyclobutane natural products have been provided. These compounds, known for their distinctive cyclobutane architectures and diverse biological effects, offer inspiration for the synthesis and investigation of compounds like "this compound." Emphasis is placed on their potential in drug development and phytochemistry investigations, indicating the scientific relevance of studying such compounds (Yang et al., 2022).

Transition-Metal Phosphors with Cyclometalating Ligands

The applications of cyclometalating ligands in creating highly emissive phosphorescent complexes highlight the importance of cyclobutane derivatives in materials science. These complexes find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, suggesting potential utility for "this compound" in similar applications. The ability to tune emission wavelengths across the visible spectrum through ligand-centered pi-pi* electronic transitions underlines the significance of cyclobutane-containing compounds in developing advanced materials (Chi & Chou, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and procedures to follow in case of exposure .

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-16-11-10-14(16)15-8-4-5-9-17(15)19-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORBOBSHBZJACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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